Cas no 82529-52-0 (6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI))

6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) structure
82529-52-0 structure
Productnaam:6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)
CAS-nummer:82529-52-0
MF:C40H48N4O2
MW:616.834730148315
CID:733530
PubChem ID:158148

6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)
    • 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-
    • AKOS040752274
    • DTXSID001002758
    • 82529-52-0
    • Methyl 15-(14,15-dihydroeburnamenin-14-yl)aspidofractinine-21-carboxylate
    • 89783-67-5
    • (+)-Kopsoffine
    • Kopsoffine
    • (-)-Norpleiomutine
    • 6H,13aH-3a,5a-Ethano-1H-indolizino(8,1-cd)carbazole-5-carboxylic acid,9-((14alpha)-14,15-dihydroeburnamenin-14-yl)-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)-
    • N1-Demethylpleiomutine
    • Norpleiomutine
    • Inchi: InChI=1S/C40H48N4O2/c1-3-37-13-6-18-42-20-12-27-26-8-4-5-9-31(26)44(33(27)34(37)42)32(24-37)25-10-11-30-28(22-25)39-17-21-43-19-7-14-38(36(39)43)15-16-40(39,41-30)29(23-38)35(45)46-2/h4-5,8-11,22,29,32,34,36,41H,3,6-7,12-21,23-24H2,1-2H3
    • InChI-sleutel: BIJHVDNGQCIFEQ-UHFFFAOYSA-N
    • LACHT: CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC

Berekende eigenschappen

  • Exacte massa: 616.378
  • Monoisotopische massa: 616.378
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1290
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.7Ų
  • XLogP3: 6.2

Experimentele eigenschappen

  • Dichtheid: 1.46
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
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